molecular formula C8H6F3NO3 B14026760 3-Methoxy-4-(trifluoromethyl)picolinic acid

3-Methoxy-4-(trifluoromethyl)picolinic acid

Cat. No.: B14026760
M. Wt: 221.13 g/mol
InChI Key: PPKLGSMAYAXBOI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of picolinic acid, where the methoxy group is positioned at the 3rd carbon and the trifluoromethyl group at the 4th carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Methoxy-4-(trifluoromethyl)picolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3-formyl-4-(trifluoromethyl)picolinic acid or 3-carboxy-4-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 3-methoxy-4-methylpicolinic acid.

    Substitution: Formation of 3-amino-4-(trifluoromethyl)picolinic acid or 3-thio-4-(trifluoromethyl)picolinic acid.

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its role as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(trifluoromethyl)picolinic acid exerts its effects often involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the protein’s activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic Acid:

    Isonicotinic Acid: With the carboxylic acid group at the 4-position.

Uniqueness

3-Methoxy-4-(trifluoromethyl)picolinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These modifications can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c1-15-6-4(8(9,10)11)2-3-12-5(6)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

PPKLGSMAYAXBOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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